4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone core, substituted with ethoxy, methyl, fluorophenyl, and morpholinyl groups.
Preparation Methods
The synthesis of 4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrolidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.
Substitution Reactions: Introduction of the ethoxy, methyl, fluorophenyl, and morpholinyl groups through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure.
Scientific Research Applications
4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can be compared with similar compounds such as:
- 4-(4-ethoxy-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-ethoxy-2-methylbenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN2O5/c1-3-34-20-8-9-21(17(2)16-20)24(30)22-23(18-4-6-19(27)7-5-18)29(26(32)25(22)31)11-10-28-12-14-33-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKLQSIRVYQLEL-ZNTNEXAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)F)/O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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